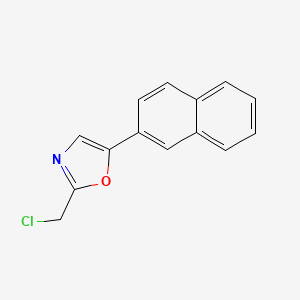

2-(Chloromethyl)-5-(naphthalen-2-yl)oxazole

Description

Chemical Structure and Properties 2-(Chloromethyl)-5-(naphthalen-2-yl)oxazole (CAS: see supplier data; molecular formula: C₁₄H₁₀ClNO; molecular weight: 243.69 g/mol) is an oxazole derivative characterized by a chloromethyl (-CH₂Cl) group at the 2-position and a naphthalen-2-yl substituent at the 5-position of the oxazole ring. The compound is commercially available from suppliers like Enamine Ltd., with high purity grades (≥99%) for research applications .

Properties

IUPAC Name |

2-(chloromethyl)-5-naphthalen-2-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c15-8-14-16-9-13(17-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPZBQQJJQXRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CN=C(O3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route via Oxazole N-Oxide Chlorination (Method B)

A well-documented method involves the synthesis of 2-aryl-4-(chloromethyl)-5-methyloxazoles from oxazole N-oxides. The procedure includes:

- Starting from the oxazole N-oxide precursor (e.g., compound 2d), a solution in anhydrous chloroform is prepared.

- Phosphoryl chloride (POCl3, 1.1 equivalents) is added dropwise to this solution under controlled conditions.

- The reaction mixture is refluxed for approximately 30 minutes.

- After cooling, the mixture is neutralized with ice/ammonium hydroxide solution (pH ~8).

- Extraction with methylene chloride is performed multiple times, followed by washing with brine and drying over sodium sulfate.

- The solvent is evaporated, and the residue is purified using reverse-phase chromatography (water/methanol eluent) to obtain the chloromethyl-substituted oxazole as a white solid with yields around 77%.

This method is advantageous due to its relatively mild conditions and good yield. The chloromethyl group is introduced via the action of POCl3 on the oxazole N-oxide, which facilitates chlorination at the 4-position.

Cyclization of Chloroacetylated Precursors

Another common approach involves the reaction of 2-naphthylamine with chloroacetyl chloride to form a chloroacetyl intermediate, which is then cyclized under basic conditions to yield the oxazole ring bearing the chloromethyl substituent. Key steps include:

- Formation of the chloroacetyl derivative by acylation of 2-naphthylamine with chloroacetyl chloride.

- Cyclization promoted by bases such as triethylamine or other mild bases.

- Careful control of temperature and pH is critical to maximize yield and minimize side reactions.

- Purification by recrystallization or chromatography yields the target oxazole compound with high purity.

This route is widely used in industrial settings due to its scalability and straightforward reaction conditions.

Copper-Catalyzed Cycloaddition and Subsequent Chlorination

For more specialized synthesis, copper-catalyzed cycloaddition reactions (click chemistry) can be employed to construct the oxazole ring system, followed by chlorination steps using reagents such as phosphorus pentachloride (PCl5) to introduce the chloromethyl group. This method involves:

- Cycloaddition of suitable precursors in the presence of copper sulfate and sodium ascorbate catalysts.

- Subsequent chlorination to convert hydroxymethyl or methyl groups into chloromethyl functionalities.

- Structural confirmation by ^1H and ^13C NMR spectroscopy, mass spectrometry, and HPLC to ensure >99% purity.

This approach allows for fine-tuning of substituents and is useful in research contexts requiring structural diversity.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|

| Oxazole N-oxide chlorination (B) | POCl3, anhydrous chloroform, reflux 30 min | ~77 | Mild conditions, good yield | Requires careful pH neutralization |

| Chloroacetylation & cyclization | 2-naphthylamine, chloroacetyl chloride, base | 45-70 | Scalable, industrially viable | Temperature and pH control critical |

| Copper-catalyzed cycloaddition | CuSO4, sodium ascorbate, PCl5 for chlorination | Variable | Structural diversity, high purity | Multi-step, catalyst sensitive |

Analytical and Research Findings Related to Preparation

NMR Spectroscopy : The chloromethyl group typically appears as a singlet around δ 4.4–4.5 ppm in ^1H NMR, while the methyl group at position 5 resonates near δ 2.4 ppm. Aromatic protons of the naphthyl group appear between δ 7.5 and 8.5 ppm.

Purity and Yield Optimization : Reaction parameters such as solvent choice (chloroform, methylene chloride), temperature (ambient to reflux), and reaction time (30 min to 12 hours) are optimized to maximize yield and minimize side products such as vinyl chlorides formed by elimination.

Safety Considerations : The chloromethyl group is reactive and potentially alkylating; thus, synthesis is performed under inert atmosphere with appropriate PPE and waste neutralization protocols.

Computational Predictions : Density Functional Theory (DFT) calculations suggest that steric hindrance from the 2-naphthyl group influences reactivity, particularly in nucleophilic substitution reactions involving the chloromethyl group.

Summary and Recommendations

The preparation of 2-(Chloromethyl)-5-(naphthalen-2-yl)oxazole is effectively achieved through chlorination of oxazole N-oxides using POCl3 or via cyclization of chloroacetylated naphthylamine derivatives. Each method offers distinct advantages depending on the scale and purity requirements. Analytical data support the structural assignments, and reaction conditions are optimized to ensure high yields and minimal side reactions. For industrial applications, the chloroacetylation/cyclization method may be preferred for scalability, while the oxazole N-oxide chlorination offers better control for research-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-(naphthalen-2-yl)oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions at the chloromethyl group can introduce different substituents, altering the compound's properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, with reaction conditions tailored to the specific nucleophile.

Major Products Formed:

Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction Products: Reduced analogs with different electronic properties.

Substitution Products: Compounds with various substituents at the chloromethyl position.

Scientific Research Applications

Chemical Properties and Reactions

The compound can undergo several types of chemical reactions, including:

- Oxidation : Utilizing agents like potassium permanganate, it can yield carboxylic acids or ketones.

- Reduction : Reducing agents such as lithium aluminum hydride can convert it into alcohols or amines.

- Substitution : Nucleophilic substitution reactions can produce various substituted oxazoles or derivatives.

These reactions highlight the compound's versatility as a precursor in synthetic chemistry.

Chemistry

In organic synthesis, 2-(Chloromethyl)-5-(naphthalen-2-yl)oxazole serves as a building block for constructing complex molecules. Its ability to participate in multiple chemical transformations makes it a crucial intermediate in the development of new compounds.

Biology

The compound has potential applications as a probe or inhibitor in biological studies. It can help elucidate biochemical pathways by interacting with specific molecular targets such as enzymes and receptors. For instance, similar oxazole derivatives have shown promise in inhibiting drug-resistant strains of Mycobacterium tuberculosis, indicating a potential role for this compound in combating antibiotic resistance .

Material Science

Due to its unique properties, this compound is also explored for use in advanced materials, including polymers and coatings. Oxazoles are known for their photophysical and photochemical activities, making them suitable for applications in semiconductor devices and non-linear optical materials .

Anticancer Activity

Recent studies have investigated the anticancer properties of oxazole derivatives similar to this compound. For example, compounds with oxazole linkages have demonstrated significant activity against various cancer cell lines, suggesting that modifications to the oxazole structure could enhance therapeutic efficacy .

Antimicrobial Properties

Research into oxazole derivatives has also revealed promising antibacterial activities. Compounds designed from similar frameworks have shown effectiveness against both Gram-negative and Gram-positive bacteria, highlighting the potential of this compound as an antimicrobial agent .

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-5-(naphthalen-2-yl)oxazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxazole Derivatives

Table 1: Key Structural and Physicochemical Comparisons

Key Observations

- Substituent Position and Bioactivity: The position of the chloromethyl group significantly impacts biological activity. For example, SMT C1100 (Ezutromid), a benzoxazole derivative with a naphthalen-2-yl group, demonstrated utrophin upregulation in neuromuscular disorders .

- Aromatic Substituent Effects : Replacing the naphthalen-2-yl group with smaller aromatic systems (e.g., 3-chlorophenyl in ) reduces molecular weight and lipophilicity, which may alter pharmacokinetic properties.

- Isomerism : The 3-(chloromethyl)-5-(naphthalen-2-yl)-1,2-oxazole isomer shares the same molecular formula as the target compound but exhibits distinct reactivity due to the shifted chloromethyl position.

Heterocyclic Core Modifications

Oxazole vs. Oxadiazole Derivatives

- Compound 41 (2-(Naphthalen-2-yl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole) : Replacing the oxazole core with a 1,3,4-oxadiazole ring enhances hydrogen-bonding capacity and thermal stability, as evidenced by crystallographic studies in related compounds .

- 1,3,4-Oxadiazole Derivatives : Compounds like 5-[(naphthalen-5-yloxy)methyl]-1,3,4-oxadiazole exhibit improved antimicrobial activity compared to oxazole analogs, likely due to increased electron-deficient character.

Table 2: Heterocyclic Core Impact on Properties

Biological Activity

2-(Chloromethyl)-5-(naphthalen-2-yl)oxazole is a compound of interest due to its unique structural features and potential biological activities. This article examines its biological activity, focusing on its antimicrobial properties, anticancer potential, and enzyme inhibition capabilities based on diverse research findings.

Structural Characteristics

The compound is characterized by a chloromethyl group attached to an oxazole ring and a naphthalene moiety. Its molecular formula is CHClNO, with a molecular weight of approximately 243.69 g/mol. The presence of the chloromethyl and oxazole functionalities contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that oxazole derivatives often exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown promising antibacterial and antifungal activities. A study evaluated various oxazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of inhibition (Table 1).

| Compound | MIC (µg/ml) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Ampicillin | 10 | S. aureus |

| Ciprofloxacin | 25 | E. coli |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth. Further investigations are required to ascertain the specific MIC for this compound.

Anticancer Potential

The anticancer activity of oxazole derivatives has been widely studied, with several compounds exhibiting cytotoxic effects against various cancer cell lines. A recent study focused on the structure-activity relationship (SAR) of oxazole derivatives, revealing that modifications at specific positions could enhance their antiproliferative effects against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cell lines.

Case Study: SAR Analysis

In a comparative analysis, it was found that certain substitutions on the oxazole ring significantly increased cytotoxicity:

| Substitution | Cell Line | IC50 (µM) |

|---|---|---|

| None | HCT-116 | TBD |

| -Cl | HeLa | TBD |

| -CH | HCT-116 | TBD |

These findings suggest that the biological activity of this compound could be enhanced through structural modifications.

Enzyme Inhibition

Oxazole derivatives have also been investigated for their potential to inhibit key enzymes involved in cancer progression and microbial resistance. Specifically, studies have shown that certain oxazole compounds can inhibit topoisomerase I, an enzyme critical for DNA replication in cancer cells.

Molecular docking studies indicate that this compound may interact with the active site of topoisomerase I, potentially blocking its activity and leading to increased cytotoxicity in cancer cells.

Q & A

Q. What challenges arise in stabilizing derivatives for materials science applications?

- Methodology :

- Photostability Testing : Expose derivatives to UV light (λ = 254 nm) to assess degradation .

- Thermogravimetric Analysis (TGA) : Determine thermal stability up to 300°C .

- Encapsulation : Use polymer matrices (e.g., PLGA) to protect reactive chloromethyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.